1-(4-Pentylphenyl)ethanamine
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Overview
Description
1-(4-Pentylphenyl)ethan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of phenethylamine, characterized by the presence of a pentyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of phenethylamine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 1-(4-pentylphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-Pentylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-pentylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the pentyl group.
1-(4-Methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a pentyl group.
1-(4-Chlorophenyl)ethan-1-amine: Contains a chlorine atom on the phenyl ring instead of a pentyl group.
Uniqueness: This structural modification can enhance its lipophilicity, making it more suitable for certain biological and industrial applications .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-pentylphenyl)ethanamine |
InChI |
InChI=1S/C13H21N/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11H,3-6,14H2,1-2H3 |
InChI Key |
BSFCHMFDGCOBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
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